2-Fluoro-4-(pentafluorosulfur)benzyl bromide
Overview
Description
2-Fluoro-4-(pentafluorosulfur)benzyl bromide is a chemical compound with the molecular formula C7H5BrF6S and a molecular weight of 315.08 g/mol . It is characterized by the presence of a fluorine atom, a pentafluorosulfur group, and a benzyl bromide moiety.
Scientific Research Applications
2-Fluoro-4-(pentafluorosulfur)benzyl bromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
This compound is classified as dangerous, with the signal word being "Danger" . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .
Preparation Methods
The synthesis of 2-Fluoro-4-(pentafluorosulfur)benzyl bromide typically involves the reaction of 2-fluorobenzyl bromide with pentafluorosulfur chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-Fluoro-4-(pentafluorosulfur)benzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding sulfides.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like potassium carbonate, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(pentafluorosulfur)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the benzyl bromide moiety is highly reactive and can be easily displaced by nucleophiles, leading to the formation of new chemical bonds. The pentafluorosulfur group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Fluoro-4-(pentafluorosulfur)benzyl bromide can be compared with similar compounds such as:
2,3,4,5,6-Pentafluorobenzyl bromide: This compound lacks the fluorine atom and pentafluorosulfur group, making it less reactive and versatile in chemical reactions.
α-Bromo-2,3,4,5,6-pentafluorotoluene: Similar to this compound but without the fluorine atom, affecting its reactivity and applications.
The presence of the fluorine atom and pentafluorosulfur group in this compound makes it unique and more reactive compared to these similar compounds .
Properties
IUPAC Name |
[4-(bromomethyl)-3-fluorophenyl]-pentafluoro-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF6S/c8-4-5-1-2-6(3-7(5)9)15(10,11,12,13)14/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMCPUASCXQNFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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